

ML192: A Comprehensive Technical Guide for Researchers

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An In-depth Technical Guide on the GPR55 Antagonist ML192

This guide provides a detailed overview of the chemical and biological properties of **ML192**, a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological modulation of GPR55. This document outlines **ML192**'s chemical characteristics, its mechanism of action, and detailed experimental protocols for its study.

Chemical Properties

ML192, with the CAS number 460331-61-7, is a synthetic small molecule.[1] Its chemical properties are summarized in the table below.



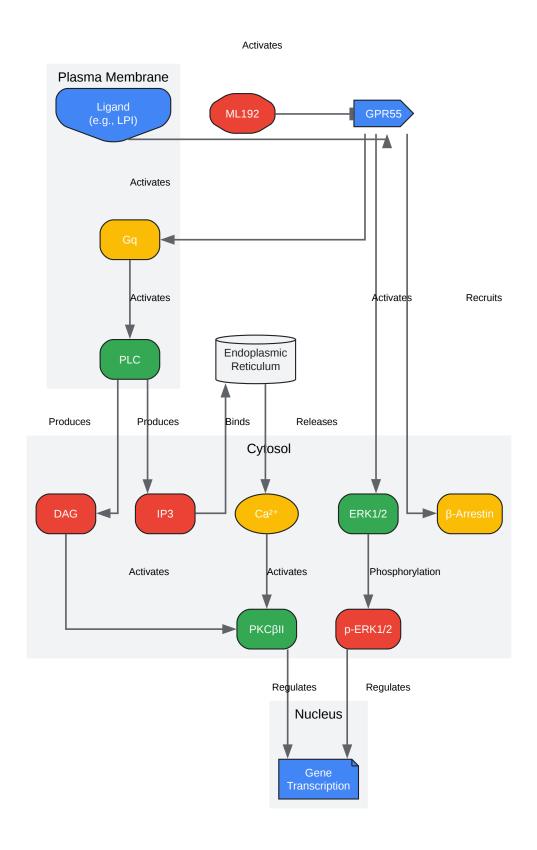
Property	Value	Source
CAS Number	460331-61-7	[1]
IUPAC Name	Furan-2-yl-[4-(2-methyl- 5,6,7,8-tetrahydro- [1]benzothiolo[2,3-d]pyrimidin- 4-yl)piperazin-1-yl]methanone	
Molecular Formula	C20H22N4O2S	[1]
Molecular Weight	382.48 g/mol	[1]
Appearance	Solid	[1]
Storage Conditions	Store at -20°C (powder) or -80°C (in solvent)	[1]

Mechanism of Action and Signaling Pathway

ML192 functions as a selective antagonist of GPR55. Its mechanism of action involves the inhibition of downstream signaling pathways initiated by GPR55 activation. Specifically, **ML192** has been shown to inhibit β -arrestin trafficking, the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), and the translocation of protein kinase C β II (PKC β II).

The signaling cascade initiated by GPR55 activation and antagonized by **ML192** is depicted in the following diagram:





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GPR55 signaling pathway antagonized by ML192.



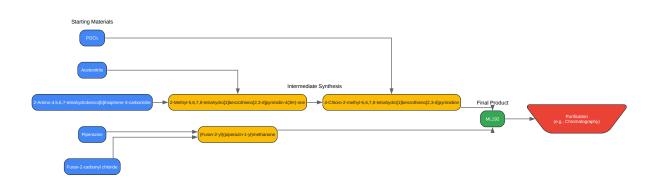
Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of **ML192**.

Synthesis of ML192

A definitive, detailed synthesis protocol for **ML192** is not readily available in the public domain. However, based on its chemical structure, a plausible synthetic route would involve the coupling of two key intermediates: (furan-2-yl)(piperazin-1-yl)methanone and 4-chloro-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine. The final step would likely be a nucleophilic substitution reaction where the secondary amine of the piperazine ring displaces the chlorine atom on the pyrimidine ring.

The general workflow for such a synthesis is illustrated below:





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References

- 1. researchgate.net [researchgate.net]
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